

HPLC analytical method for N-(Cyclopropylmethyl)-2,6-dimethylaniline quantification

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Compound of Interest

Compound Name:	<i>N</i> -(Cyclopropylmethyl)-2,6-dimethylaniline
CAS No.:	1040686-36-9
Cat. No.:	B1385448

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An Application Note for the Quantification of **N-(Cyclopropylmethyl)-2,6-dimethylaniline** using High-Performance Liquid Chromatography (HPLC)

Introduction

N-(Cyclopropylmethyl)-2,6-dimethylaniline is an aromatic amine derivative that serves as a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural similarity to compounds with known biological activity necessitates the development of a precise and reliable analytical method for its quantification. This is critical for ensuring the quality, safety, and efficacy of final products through process monitoring, quality control of raw materials, and impurity profiling.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of **N-(Cyclopropylmethyl)-2,6-dimethylaniline**. The methodology herein is grounded in established chromatographic principles and adheres to the validation framework outlined by the

International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Analyte Characteristics and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

- Structure and Properties:
 - Structure: **N-(Cyclopropylmethyl)-2,6-dimethylaniline** is a secondary amine. The core structure is 2,6-dimethylaniline, which is substituted on the nitrogen atom with a cyclopropylmethyl group.
 - Molecular Formula: $C_{12}H_{17}N$
 - Molecular Weight: 175.27 g/mol
 - Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.
 - Hydrophobicity: The presence of the phenyl ring, two methyl groups, and the cyclopropylmethyl group gives the molecule significant nonpolar character, making it well-suited for reversed-phase chromatography. Its calculated LogP (partition coefficient) would be higher than that of its parent compound, 2,6-dimethylaniline ($\text{LogP} \approx 1.84$), suggesting strong retention on a nonpolar stationary phase.[4]
- Rationale for Chromatographic Choices:
 - Separation Mode (Reversed-Phase): Given the analyte's nonpolar nature, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the logical choice.[2][5]
 - Column Selection (C18): A C18 (octadecylsilane) column provides a highly hydrophobic stationary phase, ensuring sufficient retention and separation from polar impurities. A

column with high-purity silica and robust end-capping is crucial to minimize secondary interactions.

- Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. Acetonitrile is chosen for its low viscosity and UV transparency. The basic nature of the analyte's amine group can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the column, causing peak tailing.[6] To mitigate this, the aqueous phase is acidified with 0.1% formic acid. This serves two purposes:
 - It maintains a low pH (around 2.7), which protonates the analyte to a single ionic species ($R_2NH_2^+$), preventing peak distortion from the presence of both ionized and non-ionized forms.
 - It suppresses the ionization of silanol groups (Si-OH), reducing their capacity for strong, unwanted ionic interactions with the protonated analyte.
- Detector and Wavelength: The aromatic phenyl ring in the analyte contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable. A wavelength of 240 nm is selected to provide a balance of good sensitivity for the analyte while minimizing interference from common solvents.

Proposed HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Instrument	HPLC or UHPLC System with UV/DAD Detector
Column	C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Isocratic at 60% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	240 nm
Run Time	10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

Materials:

- **N-(Cyclopropylmethyl)-2,6-dimethylaniline** reference standard
- Acetonitrile (HPLC Grade)
- Formic Acid (ACS Grade or higher)
- Deionized Water (18.2 MΩ·cm)
- Volumetric flasks, pipettes, and analytical balance

A. Mobile Phase Preparation (1 L):

- Mobile Phase A (Aqueous): Pour approximately 900 mL of deionized water into a 1 L media bottle. Add 1.0 mL of formic acid, mix thoroughly, and bring the final volume to 1 L with water.
- Mobile Phase B (Organic): Pour approximately 900 mL of acetonitrile into a 1 L media bottle. Add 1.0 mL of formic acid, mix thoroughly, and bring the final volume to 1 L with acetonitrile.
- Degas both mobile phases using vacuum filtration or sonication before use.

B. Standard Stock Solution Preparation (1000 µg/mL):

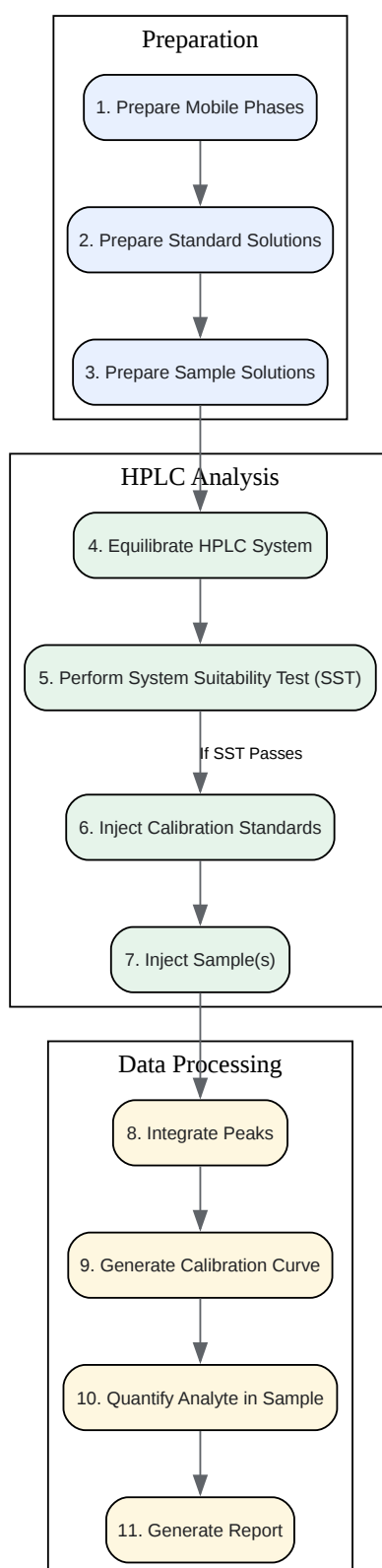
- Accurately weigh approximately 25 mg of the **N-(Cyclopropylmethyl)-2,6-dimethylaniline** reference standard into a 25 mL volumetric flask.
- Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.
- Sonicate for 5 minutes if necessary to ensure complete dissolution.
- Allow the solution to return to room temperature and dilute to the mark with the 50:50 diluent. Mix well.

C. Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the 50:50 diluent. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

D. Sample Preparation: Accurately weigh a quantity of the sample expected to contain the analyte and dissolve it in a known volume of the 50:50 diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

Protocol 2: HPLC Analysis Workflow

The general workflow for sample analysis is depicted below.



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Caption: General workflow from preparation to final report generation.

A. System Equilibration: Purge the HPLC system and pump the isocratic mobile phase (60% B) through the column for at least 20-30 minutes, or until a stable baseline is achieved.

B. System Suitability Testing (SST): Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five or six times consecutively. The system is deemed suitable for analysis if it meets the predefined criteria.

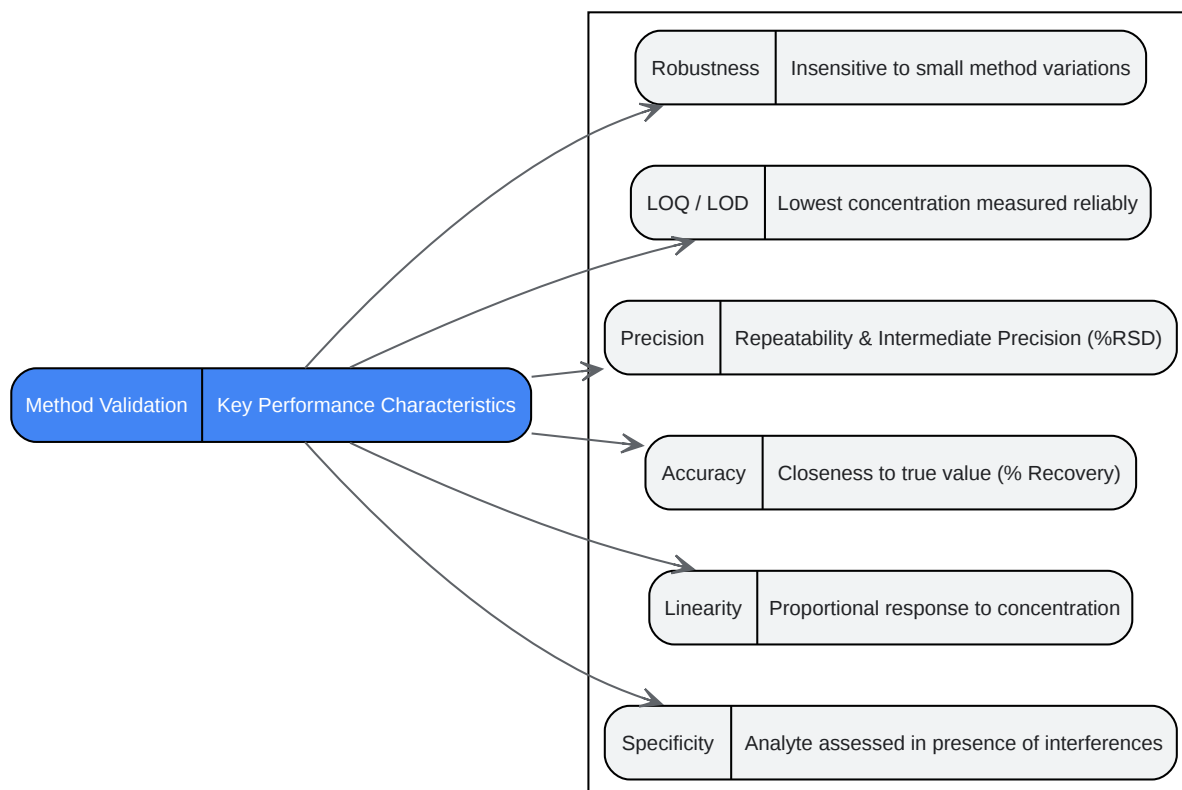
SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 1.5$	Ensures peak symmetry, indicating minimal unwanted secondary interactions.[2]
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area	$\leq 2.0\%$ for $n \geq 5$ injections	Demonstrates the precision and reproducibility of the injector and system.[1]
%RSD of Retention Time	$\leq 1.0\%$ for $n \geq 5$ injections	Indicates the stability and precision of the pump and mobile phase delivery.

C. Analysis Sequence:

- Inject a blank (diluent) to ensure no carryover or system contamination.
- Inject the calibration standards from lowest to highest concentration.
- Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor system stability.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][7][8][9]



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Caption: Core parameters for analytical method validation as per ICH guidelines.

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze a blank, a placebo (matrix without analyte), the analyte standard, and a spiked placebo. Assess peak purity using a DAD detector.	The analyte peak should be free from interference at its retention time. Peak purity index > 0.99.[1]
Linearity	Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.	Correlation coefficient (r^2) ≥ 0.999.[1][10]
Range	The range is established by confirming acceptable linearity, accuracy, and precision. Typically 80-120% of the target concentration.	Meets linearity, accuracy, and precision criteria.
Accuracy (% Recovery)	Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of target). This can be done by spiking a placebo matrix.	Mean recovery between 98.0% and 102.0%.[7]
Precision (Repeatability)	Analyze a minimum of six determinations at 100% of the target concentration OR nine determinations covering the specified range.	%RSD ≤ 2.0%.
Intermediate Precision	Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.	%RSD ≤ 2.0%. Overall %RSD should be within acceptable limits.
Limit of Quantitation (LOQ)	Determine the lowest concentration that can be	S/N ≥ 10. Precision (%RSD) and accuracy (% Recovery)

	quantified with acceptable precision and accuracy. Often estimated as the concentration with a signal-to-noise ratio (S/N) of 10.	should meet predefined criteria at this concentration.[10]
Robustness	Intentionally vary method parameters (e.g., flow rate $\pm 10\%$, column temperature $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$) and assess the impact on SST parameters and results.	SST criteria must be met. Results should not be significantly affected by the variations.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, precise, and accurate means for the quantification of **N-(Cyclopropylmethyl)-2,6-dimethylaniline**. The use of a C18 column with an acidified acetonitrile/water mobile phase yields excellent peak shape and reliable separation. The protocol is straightforward and can be readily validated according to ICH guidelines to support quality control and drug development activities.

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